
4-(4-叔丁基苯基)苯硼酸
描述
4-(4-Tert-butylphenyl)phenylboronic acid, also known as TBBPA, is a boronic acid derivative that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. TBBPA is commonly used as a building block for the synthesis of various compounds and as a reagent in Suzuki-Miyaura cross-coupling reactions.
科学研究应用
合成与表征
- 合成工艺:4-(4-叔丁基苯基)苯硼酸已使用三甲基硼酸酯和格氏试剂合成。优化后的工艺涉及特定的摩尔比、温度控制和反应时间,最终收率为 69.5% (何全国, 2007)。
生化纳米传感器和药物开发
- 表面功能化:该化合物用于铂纳米粒子的表面功能化,有助于开发生化纳米传感器和潜在药物。已经研究了与铂纳米粒子的相互作用及其在 SERS 和 TERS 研究中的意义 (E. Proniewicz 等人,2023)。
催化应用
- 化学反应中的催化:研究包括其在铑催化的对映选择性加成到 N-Boc 芳基亚胺中的应用,以及催化羧酸和胺之间的脱水缩合 (M. Storgaard & J. Ellman,2009); (王克等人,2018)。
医疗保健中的纳米技术
- 光动力疗法:苯硼酸功能化的芘衍生物已被合成用于自组装成纳米棒,可用于细胞表面唾液酸的原位双光子成像和光动力疗法 (李婷 & 刘洋,2021)。
制药和化学工程
- 广泛应用:苯硼酸及其衍生物,包括 4-(4-叔丁基苯基)苯硼酸,由于能够与糖类等化合物形成可逆络合物,因此被用于自调节胰岛素输送、组织工程、分离和传感器系统等各个领域 (楚良银,2006)。
药物输送系统
- 葡萄糖反应材料:它在葡萄糖反应材料,特别是在纳米凝胶、胶束和介孔二氧化硅纳米粒子中的应用,显示出在药物输送中的潜在应用,特别是对于胰岛素 (马瑞江 & 石林奇,2014)。
安全和危害
4-(4-Tert-butylphenyl)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .
作用机制
Target of Action
4-(4-Tert-butylphenyl)phenylboronic acid is primarily used as a cross-coupling building block in the synthesis of various organic compounds . It is particularly used in the preparation of tetracyclines and tetracycline derivatives .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the help of a metal catalyst. The boronic acid group in the compound plays a crucial role in this reaction, acting as a nucleophile that forms a bond with an electrophile present in the target molecule .
Biochemical Pathways
biosynthesis of proteins . Tetracyclines are known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit .
Pharmacokinetics
cell permeability . Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3-diols, which could potentially influence their absorption and distribution .
Result of Action
The primary result of the action of 4-(4-Tert-butylphenyl)phenylboronic acid is the formation of new organic compounds through cross-coupling reactions . In the context of tetracycline synthesis, the resulting compounds have antibacterial properties .
生化分析
Biochemical Properties
4-(4-Tert-butylphenyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with glycoproteins and glycolipids by binding to their carbohydrate moieties, affecting their function and stability .
Cellular Effects
The effects of 4-(4-Tert-butylphenyl)phenylboronic acid on cells are diverse and depend on the specific cellular context. In some cell types, it can modulate cell signaling pathways by inhibiting or activating specific enzymes. For example, it can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 4-(4-Tert-butylphenyl)phenylboronic acid exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. For instance, it can inhibit serine proteases by forming a covalent bond with the serine residue in the active site. Additionally, it can bind to carbohydrate moieties on glycoproteins and glycolipids, affecting their function and stability. These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Tert-butylphenyl)phenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to 4-(4-Tert-butylphenyl)phenylboronic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(4-Tert-butylphenyl)phenylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects .
Metabolic Pathways
4-(4-Tert-butylphenyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit glycolytic enzymes, leading to a decrease in glycolytic flux and an increase in the levels of upstream metabolites. Additionally, it can interact with cofactors such as NAD+ and FAD, affecting their availability and function .
Transport and Distribution
Within cells and tissues, 4-(4-Tert-butylphenyl)phenylboronic acid is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. For example, it can bind to glycoproteins and glycolipids, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(4-Tert-butylphenyl)phenylboronic acid is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles through interactions with targeting signals on proteins. Additionally, post-translational modifications such as phosphorylation and glycosylation can affect its localization and activity. For example, it can be directed to the endoplasmic reticulum or Golgi apparatus through interactions with specific targeting signals .
属性
IUPAC Name |
[4-(4-tert-butylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWGMWCSASZVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



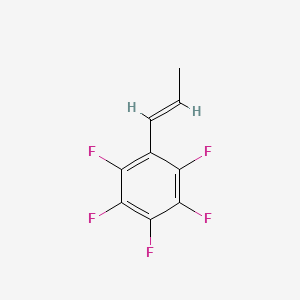
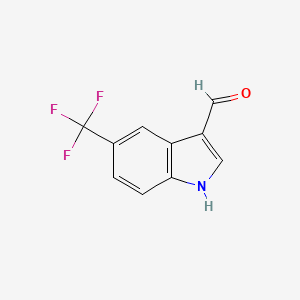



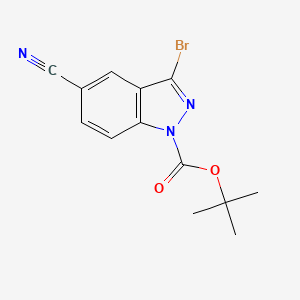
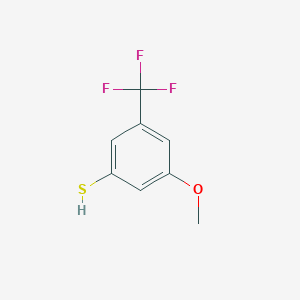
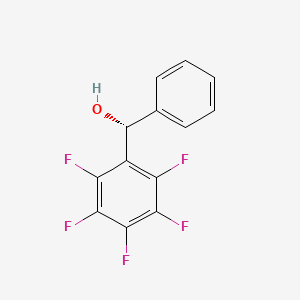
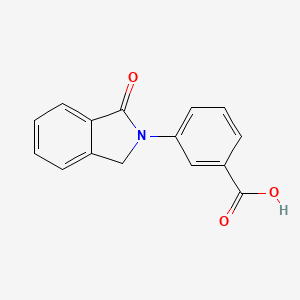
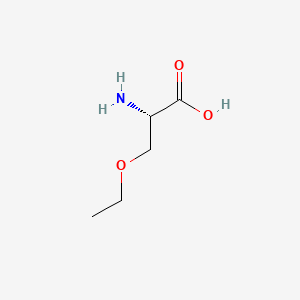
![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)
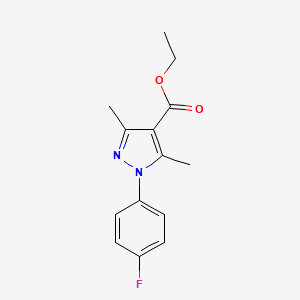
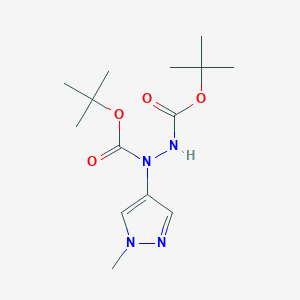
![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)